molecular formula C26H30N6O4 B2678048 3-(1,5-dioxo-2-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide CAS No. 1112434-25-9

3-(1,5-dioxo-2-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide

货号: B2678048
CAS 编号: 1112434-25-9
分子量: 490.564
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a 1,5-dioxo group on the triazoloquinazoline ring, a 2,4,6-trimethylphenyl carbamoyl methyl substituent at position 2, and an isopropyl-propanamide chain at position 2. The propanamide side chain may contribute to solubility and pharmacokinetic properties .

属性

IUPAC Name

3-[1,5-dioxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-15(2)27-21(33)10-11-30-24(35)19-8-6-7-9-20(19)32-25(30)29-31(26(32)36)14-22(34)28-23-17(4)12-16(3)13-18(23)5/h6-9,12-13,15H,10-11,14H2,1-5H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTCIMYQIQUZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-dioxo-2-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide involves multiple steps, starting from readily available starting materialsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Advanced techniques like continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis .

化学反应分析

Types of Reactions

3-(1,5-dioxo-2-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups .

科学研究应用

3-(1,5-dioxo-2-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide has several scientific research applications:

作用机制

The mechanism of action of 3-(1,5-dioxo-2-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Triazoloquinazoline derivatives exhibit diverse pharmacological activities, with structural variations primarily in substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Key Findings from Comparative Studies

Substituent Impact on Bioactivity: The mesityl carbamoyl group in the target compound likely enhances metabolic stability compared to analogs with simpler aryl groups (e.g., phenyl in compound 8a), as bulky substituents reduce cytochrome P450-mediated oxidation .

Synthetic Flexibility :

  • The target compound’s synthesis mirrors methods used for other triazoloquinazolines, such as nucleophilic substitution with chloroacetamides (cf. compound 9 in ) . However, the mesityl group necessitates stringent steric control during coupling reactions.

Spectroscopic Differentiation: The absence of nitro or vinyl groups (cf. K 14 ) in the target compound simplifies its IR profile, avoiding overlapping signals from NO₂ (1343 cm⁻¹) or C=C (1596 cm⁻¹) groups. LCMS-based molecular networking () could cluster the target with carbamoyl-substituted analogs due to shared fragmentation patterns (e.g., loss of CO from the carbamoyl group) .

Bioactivity Profile Correlations :

  • Compounds with propanamide chains (e.g., target compound, compound 8b) may share bioactivity profiles due to similar hydrogen-bonding capacity. suggests such structural similarities correlate with overlapping protein target interactions .

Challenges and Limitations in Comparison

生物活性

The compound 3-(1,5-dioxo-2-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide is a complex organic molecule with significant potential in biological applications. Its unique structural features suggest a variety of biological activities that are currently under investigation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's chemical structure includes multiple functional groups that contribute to its reactivity and biological interactions. The presence of a triazole and quinazoline moiety is particularly noteworthy due to their established roles in medicinal chemistry.

The mechanism of action for this compound is thought to involve interaction with specific molecular targets within biological pathways. Preliminary studies indicate that it may modulate enzyme activities or receptor interactions that are crucial for various physiological processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines. The mechanism appears to be linked to the induction of apoptosis and cell cycle arrest.
  • Singlet Oxygen Generation : The compound has shown a high singlet oxygen quantum yield which is essential for photodynamic therapy applications. This property enhances its efficacy in targeting cancer cells when combined with light exposure.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

  • Cytokine Inhibition : Studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses .

Enzyme Inhibition

The compound has been tested for its ability to inhibit specific enzymes:

  • Acetylcholinesterase Inhibition : Preliminary results show that it exhibits moderate inhibitory activity against acetylcholinesterase, which could have implications for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.

CompoundBiological ActivityMechanism
Triazole derivativesAntifungal and anticancerInhibition of specific enzymes
Quinazoline derivativesAnticancerTargeting growth factor receptors
Pyridazine derivativesAnti-inflammatoryModulation of cytokine release

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Case Study on Anticancer Activity : A study conducted on human breast cancer cells (MCF-7) reported a dose-dependent decrease in cell viability upon treatment with the compound. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Neuroprotective Potential : Research indicated that the compound may protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。